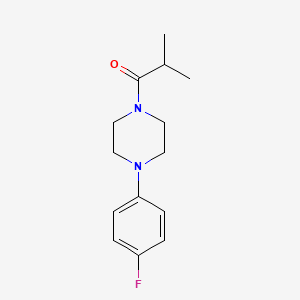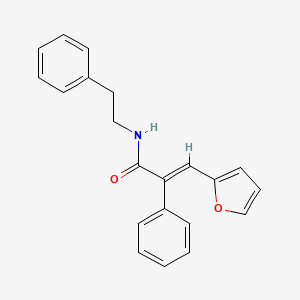![molecular formula C18H17NO5 B5837200 methyl 3-{[4-(acetyloxy)benzoyl]amino}-2-methylbenzoate](/img/structure/B5837200.png)
methyl 3-{[4-(acetyloxy)benzoyl]amino}-2-methylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-{[4-(acetyloxy)benzoyl]amino}-2-methylbenzoate is a synthetic compound that has been extensively studied for its potential applications in scientific research. The compound is also known by its chemical name, N-(4-(acetyloxy)benzoyl)-3-methyl-2-naphthamide, and is commonly referred to as MAMBA. MAMBA is a member of the family of naphthamide derivatives, which have been shown to have a wide range of biological activities.
作用機序
MAMBA is thought to exert its biological effects through a variety of mechanisms. In cancer cells, MAMBA has been shown to induce apoptosis, or programmed cell death, by activating caspase enzymes. In the nervous system, MAMBA has been shown to modulate the activity of the GABA-A receptor, which is a major inhibitory neurotransmitter receptor. Finally, MAMBA has been shown to inhibit the activity of a variety of enzymes and receptors, including the proteasome and the histone deacetylase enzyme.
Biochemical and Physiological Effects:
MAMBA has been shown to have a variety of biochemical and physiological effects. In cancer cells, MAMBA has been shown to induce apoptosis and inhibit cell proliferation. In the nervous system, MAMBA has been shown to modulate GABA-A receptor activity and inhibit neurotransmitter release. Finally, MAMBA has been shown to inhibit the activity of a variety of enzymes and receptors, including the proteasome and the histone deacetylase enzyme.
実験室実験の利点と制限
MAMBA has several advantages for use in laboratory experiments. It is a relatively simple compound to synthesize, and is commercially available. It has also been extensively studied for its biological activities, making it a well-characterized tool for use in experiments. However, there are also limitations to the use of MAMBA in laboratory experiments. It is a synthetic compound, and may not accurately represent the biological activity of natural compounds. Additionally, MAMBA has not been extensively studied in vivo, and its potential toxicity and side effects are not well understood.
将来の方向性
There are several potential future directions for research on MAMBA. One area of interest is the development of MAMBA derivatives with improved biological activity and selectivity. Another area of interest is the study of the mechanism of action of MAMBA, particularly with regard to its activity at the GABA-A receptor. Finally, the potential clinical applications of MAMBA in cancer treatment and neurological disorders warrant further investigation.
合成法
MAMBA can be synthesized through a multi-step process involving the reaction of 3-methyl-2-nitrobenzoic acid with acetic anhydride, followed by reduction of the resulting nitro compound with iron powder. The resulting amine is then reacted with 4-(acetyloxy)benzoyl chloride to yield MAMBA.
科学的研究の応用
MAMBA has been studied for its potential applications in a variety of scientific research areas, including cancer research, neuroscience, and drug discovery. In cancer research, MAMBA has been shown to have anti-tumor activity in vitro and in vivo, and has been proposed as a potential lead compound for the development of new anti-cancer drugs. In neuroscience, MAMBA has been shown to have activity at the GABA-A receptor, which is a target for drugs used to treat anxiety and other neurological disorders. Finally, MAMBA has been studied as a potential tool for drug discovery, as it has been shown to inhibit the activity of a variety of enzymes and receptors.
特性
IUPAC Name |
methyl 3-[(4-acetyloxybenzoyl)amino]-2-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5/c1-11-15(18(22)23-3)5-4-6-16(11)19-17(21)13-7-9-14(10-8-13)24-12(2)20/h4-10H,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHJTVNSVYHINT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)OC(=O)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea](/img/structure/B5837147.png)

![N-[4-(aminocarbonyl)phenyl]-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide](/img/structure/B5837164.png)

![5-[(3-methoxybenzoyl)amino]isophthalic acid](/img/structure/B5837172.png)



![N'-[(4-phenoxybutanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5837203.png)